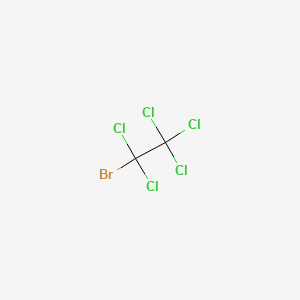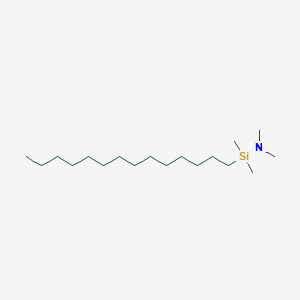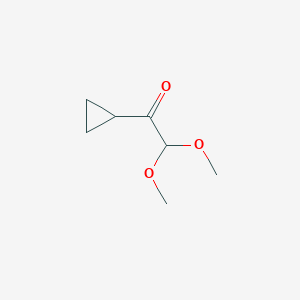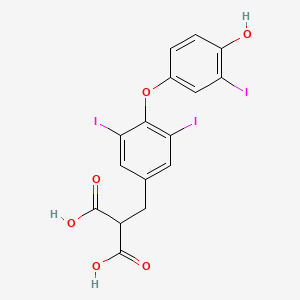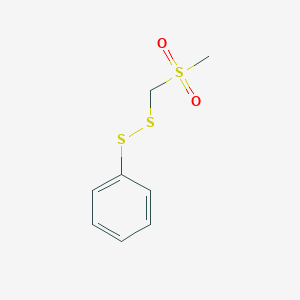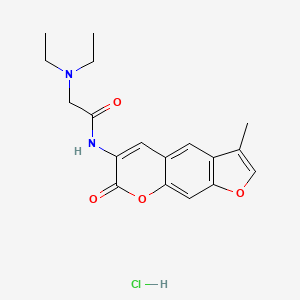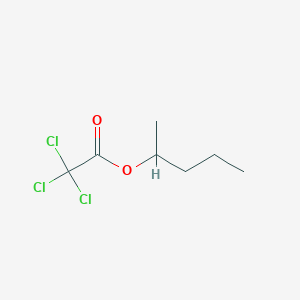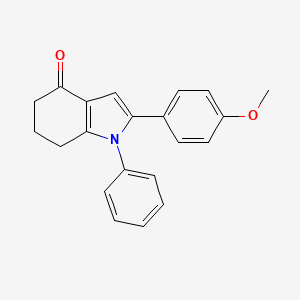
1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,6,7-Tetrahydro-2-phenyl-1H-indol-4-one: Lacks the p-methoxyphenyl group, which might affect its biological activity.
2-(p-Methoxyphenyl)-1-phenyl-1H-indole: Similar structure but without the tetrahydro ring, potentially altering its chemical properties.
Uniqueness
1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one is unique due to its specific combination of functional groups and ring structure, which can influence its reactivity and biological activity. The presence of the p-methoxyphenyl group might enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
76410-25-8 |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C21H19NO2/c1-24-17-12-10-15(11-13-17)20-14-18-19(8-5-9-21(18)23)22(20)16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3 |
Clé InChI |
WSRLDSHOMVODFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=C(N2C4=CC=CC=C4)CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
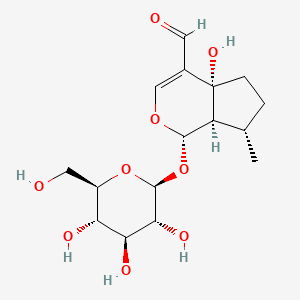
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)



